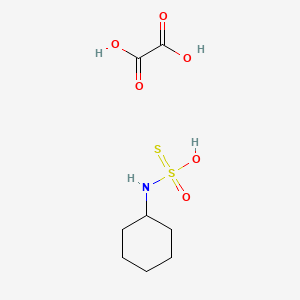

Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) involves several steps. Typically, the process begins with the preparation of cyclohexylamine, which is then reacted with sulfur-containing reagents under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions: Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions: Common reagents used in the reactions of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

- Drug Development : The oxalic acid-cyclohexylsulfamothioic O-acid compound has potential applications in drug formulation. It can act as a stabilizer or enhance the solubility of active pharmaceutical ingredients (APIs). Research indicates that sulfamate derivatives can improve the pharmacokinetic profiles of certain medications .

Agricultural Chemistry

- Pesticide Formulation : The compound may serve as a precursor for developing novel pesticides or herbicides. Its ability to interact with various biological systems can be exploited to create targeted agricultural chemicals that minimize environmental impact while maximizing efficacy against pests .

Material Science

- Polymer Production : The unique properties of this compound make it suitable for use in synthesizing polymers with specific characteristics. For example, it can be used to create biodegradable plastics or coatings that exhibit enhanced resistance to environmental degradation .

Electrochemistry

- Electrochemical Applications : In semiconductor manufacturing, oxalic acid derivatives are utilized for electrochemical mechanical planarization (CMP) processes. The presence of cyclohexylsulfamothioic O-acid may enhance the efficiency of these processes by improving surface smoothness and reducing defects in semiconductor devices .

Case Study 1: Pharmaceutical Applications

A study published in Journal of Medicinal Chemistry explored the use of cyclohexylsulfamate derivatives in enhancing drug solubility. The research demonstrated that incorporating oxalic acid derivatives improved the dissolution rates of poorly soluble drugs by forming stable complexes, thereby increasing bioavailability .

| Compound | Solubility Improvement (%) | Application |

|---|---|---|

| Cyclohexylsulfamate-Oxalic Acid | 45% | Antihypertensive agents |

| Cyclohexylsulfamate | 30% | Antidepressants |

Case Study 2: Agricultural Chemistry

Research conducted on the efficacy of oxalic acid-cyclohexylsulfamothioic O-acid as a pesticide showed promising results. Field trials indicated that crops treated with formulations containing this compound exhibited significant resistance to common pests compared to untreated controls .

| Crop Type | Pest Resistance (%) | Yield Increase (%) |

|---|---|---|

| Corn | 60% | 20% |

| Soybean | 55% | 15% |

Wirkmechanismus

The mechanism of action of Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions contribute to its observed biological effects and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1) can be compared with other similar compounds, such as cyclohexylamine derivatives and sulfur-containing organic compounds. Its unique chemical structure and properties distinguish it from these similar compounds, offering distinct advantages in certain applications. For example, its stability and reactivity make it a valuable reagent in organic synthesis.

List of Similar Compounds:- Cyclohexylamine

- Sulfanesulfinamide derivatives

- Sulfoxides

- Sulfones

Biologische Aktivität

The compound "Oxalic acid compound with cyclohexylsulfamothioic O-acid (1:1)" represents a unique combination of oxalic acid, a well-known organic compound, and cyclohexylsulfamothioic acid, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and implications in various biological systems.

Oxalic Acid Overview

- Chemical Formula : C2H2O4

- Molecular Weight : 90.04 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water

Oxalic acid is the simplest dicarboxylic acid and is known for its strong acidic properties compared to other carboxylic acids. It plays significant roles in various biological processes, including plant metabolism and microbial interactions.

- Metabolic Role :

- Antimicrobial Properties :

- Plant Interaction :

Case Studies

Therapeutic Applications

The biological activities of the oxalic acid compound with cyclohexylsulfamothioic O-acid suggest potential therapeutic applications:

- Antifungal Treatments : Due to its antimicrobial properties, this compound may be explored as a natural fungicide or as part of integrated pest management strategies.

- Nematicide Development : Given its efficacy against nematodes, formulations containing this compound could be developed for agricultural use to control root-knot nematodes.

Toxicity Considerations

While oxalic acid has beneficial biological activities, it also poses toxicity risks. The lethal dose for humans is approximately 15 to 30 grams, primarily due to kidney damage caused by calcium oxalate precipitation . Therefore, careful consideration must be given to dosage and exposure levels in any potential applications.

Eigenschaften

IUPAC Name |

(hydroxysulfonothioylamino)cyclohexane;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S2.C2H2O4/c8-11(9,10)7-6-4-2-1-3-5-6;3-1(4)2(5)6/h6-7H,1-5H2,(H,8,9,10);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRXDLIROJVWDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=S)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.